5-Bromo-2-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-iodotoluene involves halogenation reactions where bromine and iodine atoms are introduced into the toluene ring at specific positions. One efficient method includes the use of palladium-catalysed cross-coupling reactions, which demonstrates the compound's role in synthesizing various substituted pyrimidine compounds efficiently (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodotoluene is significant for its reactivity and application in organic synthesis. Its structure has been studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, which provide insights into the vibrational frequencies and geometrical parameters of the molecule (Karabacak & Kurt, 2009).
Chemical Reactions and Properties
5-Bromo-2-iodotoluene participates in a variety of chemical reactions, including palladium-catalysed cross-coupling reactions. These reactions are pivotal for creating a wide range of arylboronic acids and alkynylzincs, leading to the synthesis of many substituted compounds. The compound's reactivity is further evidenced in its use in polymerization reactions, indicating its potential in materials science (Lamps & Catala, 2011).
Physical Properties Analysis
The physical properties of 5-Bromo-2-iodotoluene, such as melting point, boiling point, and solubility, are crucial for its handling and application in laboratory settings. While specific studies on these properties were not directly found, understanding the physical properties is essential for developing synthesis protocols and application strategies.
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-iodotoluene, including its reactivity towards nucleophiles and electrophiles, are central to its utility in organic synthesis. The compound's halogen atoms make it a suitable candidate for various organic transformations, including nucleophilic substitution reactions and coupling reactions that form the backbone of many synthetic pathways (Ashcroft et al., 2003).
Scientific Research Applications
Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, enabling rapid detection of low levels of DNA replication in cultured cells. This represents a new tool for detecting DNA replication in vitro (Gratzner, 1982).
Antonioletti et al. (1986) showed that irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives, with iodine-containing compounds being more reactive and stable than bromine-containing ones (Antonioletti et al., 1986).
Melean and Seeberger (2003) identified p-Iodobenzyl Bromide as corrosive, a lachrymator, moisture sensitive, and highly irritant to eyes, respiratory system, and skin (Melean & Seeberger, 2003).
Yu, Tian, and Zhang (2010) found that p-iodotoluene difluoride effectively introduces various oxygen-containing functionalities at the alpha-position of beta-dicarbonyl compounds, making it a general reagent for various oxygen-containing functionalizations (Yu, Tian, & Zhang, 2010).
Lamps and Catala (2011) demonstrated that LiCl significantly increases the propagation rate constant in controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene and 2-iodo-3-hexyl-5-bromothiophene, leading to the synthesis of high molecular weight poly (Lamps & Catala, 2011).
Baenziger et al. (2019) demonstrated that selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene with the Knochel-Hauser base and various electrophiles leads to good yields of products, including a Negishi coupling (Baenziger et al., 2019).
Cook and Holman (1984) synthesized 5'-Deoxy-5-iodotubercidin, a novel nucleoside isolated from a marine source, and prepared its derivatives for further applications in biomedicine (Cook & Holman, 1984).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
Record name | 5-Bromo-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodotoluene | |
CAS RN |
116632-39-4 | |
Record name | 5-Bromo-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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